1,3,5-Triazaadamantane, 7-benzoyl-
Description
1,3,5-Triazaadamantane, 7-benzoyl-, is a nitrogen-rich polycyclic compound characterized by a rigid adamantane-like framework with three nitrogen atoms in its core and a benzoyl group (-C₆H₅CO) at the 7-position. Its synthesis involves the condensation of hexamethylenetetramine (HMTA) with benzoyl-containing aromatic compounds in the presence of acetic acid, as demonstrated by Shkulev et al. (1992) . The benzoyl group introduces steric and electronic effects that influence its stability, solubility, and interactions with biological targets .
Properties
CAS No. |
149034-77-5 |
|---|---|
Molecular Formula |
C14H17N3O |
Molecular Weight |
243.3g/mol |
IUPAC Name |
phenyl(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanone |
InChI |
InChI=1S/C14H17N3O/c18-13(12-4-2-1-3-5-12)14-6-15-9-16(7-14)11-17(8-14)10-15/h1-5H,6-11H2 |
InChI Key |
XPSHEUUQUVBGLN-UHFFFAOYSA-N |
SMILES |
C1C2(CN3CN1CN(C2)C3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
Triazaadamantane derivatives are distinguished by substituents at the 7-position. Key analogs include:
- 7-Nitro-1,3,5-triazaadamantane : Synthesized via HMTA and nitromethane condensation, this derivative exhibits antiviral activity against influenza A (Frunze strain) at 1 μM .
- 7-Bromo-1,3,5-triazaadamantane : Displays potent antiviral effects against Newcastle disease virus (0.125 μM) .
- 7-(4-Nitrobenzoyl)-1,3,5-triazaadamantane : Studied for its mass-spectrometric fragmentation patterns, highlighting structural stability under analytical conditions .
In contrast, 7-benzoyl-1,3,5-triazaadamantane has been primarily investigated for its synthetic versatility, undergoing reactions at both the carbonyl group and the triazaadamantane ring . However, its explicit biological activity data remain underexplored compared to nitro-, bromo-, and amino-substituted analogs.
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